

Application Notes and Protocols: In Vitro Efficacy of Telacebec against Mycobacterium tuberculosis

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Telacebec (formerly Q203) is a first-in-class anti-tuberculosis drug candidate that targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[1][2] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[3][4] **Telacebec** has demonstrated potent activity against both drugsusceptible and drug-resistant strains of M. tuberculosis, making it a promising component for future tuberculosis treatment regimens.[3][5] These application notes provide detailed protocols for key in vitro methods to assess the efficacy of **Telacebec** against M. tuberculosis.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Telacebec against M. tuberculosis



Strain	Method	Medium	MIC Value	Reference
M. tuberculosis H37Rv	Broth Microdilution	7H9 Broth	2.7 nM (MIC ₅₀)	[1]
M. tuberculosis H37Rv	Not Specified	Culture Broth	1-3 nM (MIC50)	[6]
Drug-Resistant Strains	Not Specified	Not Specified	3.0 - 7.4 nM	[3][7]

Table 2: Intracellular Activity of Telacebec against M.

tuberculosis in Macrophages

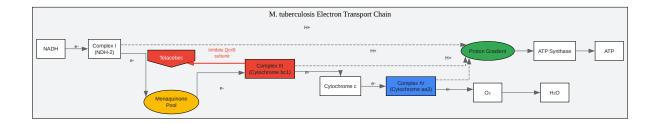
Cell Line	M. tuberculosis Strain	Assay Method	Intracellular MIC Value	Reference
Not Specified	H37Rv	Not Specified	0.28 nM (MIC ₅₀)	[1]
THP-1 Macrophages	H37Rv	Luciferase-based assay	Not specified, but potent	[8][9]

Table 3: In Vitro Combination Studies of Telacebec with Other Anti-TB Drugs



Combination	M. tuberculosis Strain	Method	Observation	Reference
Telacebec + Bedaquiline (BDQ)	Not Specified	Not Specified	Synergistic	[3]
Telacebec + BDQ + Clofazimine (CFZ)	H37Rv	Time-kill assay	Synergistic, sterilized culture in 5 days	[10]
Telacebec + Rifampicin	M. bovis BCG	Checkerboard	Synergistic	[11]
Telacebec + Vancomycin	M. bovis BCG	Checkerboard	Synergistic	[11]

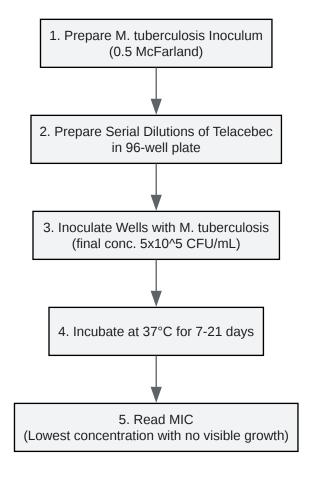
Mandatory Visualizations



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Caption: Mechanism of action of **Telacebec** in M. tuberculosis.

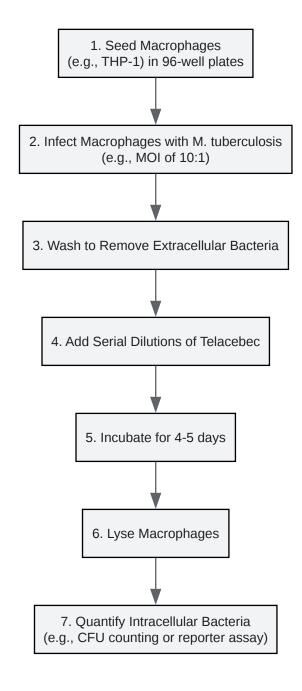




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Caption: Workflow for MIC determination by broth microdilution.





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Caption: Workflow for intracellular efficacy assay.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the EUCAST reference method for M. tuberculosis.[4][5][12]



Materials:

- M. tuberculosis strain of interest (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrosecatalase) and 0.2% glycerol
- **Telacebec** stock solution (e.g., in DMSO)
- Sterile 96-well U-bottom microtiter plates
- Sterile saline with 0.05% Tween 80
- · Glass beads
- · 0.5 McFarland standard
- Incubator at 37°C

Procedure:

- Inoculum Preparation:
 - Scrape M. tuberculosis colonies from a solid culture and transfer to a tube containing sterile saline with Tween 80 and glass beads.
 - Vortex vigorously for 1-2 minutes to create a homogenous suspension.
 - Allow the suspension to settle for 30-40 minutes.
 - Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 \times 10 7 to 1 \times 10 8 CFU/mL.
 - \circ Prepare a 1:100 dilution of the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.
- Plate Preparation:



- \circ Prepare serial two-fold dilutions of **Telacebec** in 7H9 broth in the 96-well plate. The final volume in each well should be 100 μ L.
- Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.
- Inoculation:
 - \circ Add 100 μ L of the final bacterial inoculum to each well containing the drug dilutions and the positive control well. This will result in a final inoculum of approximately 5 x 10⁴ to 5 x 10⁵ CFU/mL.
- Incubation:
 - Seal the plate and incubate at 37°C.
- Reading Results:
 - Visually inspect the plates for bacterial growth after 7, 14, and 21 days of incubation.
 - The MIC is defined as the lowest concentration of **Telacebec** that completely inhibits visible growth of M. tuberculosis.[4][12]

Time-Kill Kinetics Assay

This protocol provides a framework for assessing the bactericidal or bacteriostatic activity of **Telacebec** over time.[1][2]

Materials:

- M. tuberculosis strain of interest
- Middlebrook 7H9 broth with supplements
- Telacebec stock solution
- Sterile culture tubes or flasks
- Incubator at 37°C with shaking



Middlebrook 7H10 or 7H11 agar plates for CFU counting

Procedure:

- Inoculum Preparation:
 - Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.
 - Dilute the culture to a starting inoculum of approximately 1×10^5 to 1×10^6 CFU/mL.
- Assay Setup:
 - Prepare culture tubes or flasks containing 7H9 broth with different concentrations of **Telacebec** (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
 - Include a drug-free growth control.
 - Inoculate each tube with the prepared bacterial suspension.
- Incubation and Sampling:
 - Incubate the cultures at 37°C with shaking.
 - At various time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect aliquots from each culture.
- Quantification of Viable Bacteria:
 - Prepare serial dilutions of the collected aliquots in sterile saline with Tween 80.
 - Plate the dilutions onto 7H10 or 7H11 agar plates.
 - Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
 - Count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis:
 - Plot the log10 CFU/mL versus time for each **Telacebec** concentration.



 A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by no significant change or a <3-log₁₀ reduction in CFU/mL.

Intracellular Efficacy Assay in Macrophages

This protocol assesses the ability of **Telacebec** to inhibit the growth of M. tuberculosis within macrophages.[8][9][13]

Materials:

- Macrophage cell line (e.g., THP-1)
- M. tuberculosis strain (a reporter strain expressing luciferase or GFP can be beneficial)
- Cell culture medium (e.g., RPMI 1640) with supplements (e.g., fetal bovine serum)
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- Telacebec stock solution
- Sterile 96-well tissue culture plates
- Incubator at 37°C with 5% CO₂
- Lysis buffer
- Reagents for quantifying bacteria (e.g., agar plates for CFU, luciferase substrate)

Procedure:

- Macrophage Seeding and Differentiation:
 - Seed THP-1 monocytes into a 96-well plate at a suitable density.
 - Add PMA to the culture medium to differentiate the monocytes into adherent macrophages and incubate for 24-48 hours.
- Infection of Macrophages:



- Wash the differentiated macrophages with fresh medium.
- Infect the macrophages with an opsonized M. tuberculosis suspension at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).
- Incubate for a few hours to allow for phagocytosis.
- Removal of Extracellular Bacteria:
 - Wash the infected macrophages multiple times with fresh medium or a low concentration of a non-cell-permeable antibiotic (e.g., amikacin) to remove any extracellular bacteria.
- Drug Treatment:
 - Add fresh culture medium containing serial dilutions of **Telacebec** to the infected macrophages.
 - o Include a drug-free control.
- Incubation:
 - Incubate the plate at 37°C with 5% CO₂ for 4-5 days.
- Quantification of Intracellular Bacteria:
 - After incubation, wash the cells to remove the drug.
 - Lyse the macrophages with a suitable lysis buffer.
 - Determine the number of viable intracellular bacteria by:
 - CFU counting: Plate serial dilutions of the cell lysate on agar plates and count colonies after incubation.
 - Reporter assay: If a reporter strain was used, measure the signal (e.g., luminescence or fluorescence) from the cell lysate.
- Data Analysis:



- Calculate the percentage of bacterial growth inhibition for each **Telacebec** concentration compared to the untreated control.
- Determine the intracellular MIC₅₀ or MIC₉₀, the concentration of **Telacebec** that inhibits intracellular bacterial growth by 50% or 90%, respectively.

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